cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Overview
Description
cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate: is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate typically involves the following steps:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides.
Esterification: The carboxylate ester can be introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate: Without the cis configuration.
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxamide: With an amide group instead of an ester.
tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylic acid: With a carboxylic acid group instead of an ester.
Uniqueness
The unique structural features of cis-tert-Butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
Properties
IUPAC Name |
tert-butyl (3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h4-5,10-11H,6-9H2,1-3H3/t10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRMVHVRBBRSOH-PHIMTYICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC=CCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC=CC[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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